molecular formula C20H24N4O2S B6453548 7-methoxy-3-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2549008-94-6

7-methoxy-3-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6453548
CAS No.: 2549008-94-6
M. Wt: 384.5 g/mol
InChI Key: JKULXJLZOQRGCI-UHFFFAOYSA-N
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Description

The compound 7-methoxy-3-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one belongs to the quinazolin-4-one class, a pharmacophore renowned for its antitumor, antimicrobial, and anti-inflammatory activities . Quinazolin-4-ones inhibit kinesin spindle protein (KSP), disrupting mitotic spindle formation and inducing apoptosis in cancer cells . The target compound features a 7-methoxy-substituted quinazolinone core linked to a piperidin-4-ylmethyl group and a 2-methyl-1,3-thiazole moiety.

Properties

IUPAC Name

7-methoxy-3-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-14-22-16(12-27-14)11-23-7-5-15(6-8-23)10-24-13-21-19-9-17(26-2)3-4-18(19)20(24)25/h3-4,9,12-13,15H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKULXJLZOQRGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The solubility of thiazole derivatives in various solvents has been reported, which could potentially impact the bioavailability of this compound.

Biochemical Analysis

Biochemical Properties

7-methoxy-3-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. Additionally, the piperidine moiety may interact with neurotransmitter receptors, potentially modulating synaptic transmission and neuronal signaling.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular proliferation. Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolin-4-One Derivatives

Auranomides A–C (Marine-Derived Fungal Metabolites)
  • Core Structure : Quinazolin-4-one with variations in substituents (e.g., pyrrolidinyl, phenyl groups) .
  • Activity : Antitumor via KSP inhibition, comparable to synthetic derivatives.
BB56170 (CAS 2548986-56-5)
  • Structure : 7-Methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one .
  • Molecular Weight : 401.48 g/mol (C₁₉H₂₃N₅O₃S).
  • Comparison : Replaces the 2-methylthiazole with a 1,2,4-thiadiazole group, altering electronic properties and steric bulk. This may affect solubility and binding to KSP .
7-Methoxy-3-[(Piperidin-4-yl)Methyl]-3,4-Dihydroquinazolin-4-One Dihydrochloride
  • Structure : Lacks the thiazole substituent, featuring only a piperidin-4-ylmethyl group .

Non-Quinazolinone Structural Analogs

6-Fluoro-3-(Piperidin-4-yl) Benzo[d]Isoxazole Derivatives
  • Core Structure : Benzo[d]isoxazole with piperidin-4-yl and fluoro substituents .
  • Activity : Antipsychotic with brain permeability (Log PS*fu,brain = -2.9 to -3.2).
  • Comparison: Shared piperidine group may enhance blood-brain barrier penetration, but the target compound’s quinazolinone core prioritizes antitumor over neuroactivity .
7-Methoxy-3-(3,4-Dimethoxyphenyl)-4H-Chromen-4-One
  • Core Structure: Flavonoid (chromen-4-one) with methoxy groups .
  • Activity : Antiproliferative against MCF-7 breast cancer cells.
  • Comparison: Methoxy groups enhance lipophilicity, but chromen-4-one lacks the KSP-inhibitory mechanism of quinazolinones .

Structural and Pharmacological Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Activity Source
Target Compound Quinazolin-4-one 7-OCH₃, thiazole-piperidine ~401.48* Antitumor (KSP) Hypothetical
Auranomide A Quinazolin-4-one Pyrrolidinyl, phenyl ~380–400† Antitumor
BB56170 Quinazolin-4-one 1,2,4-Thiadiazole-piperidine 401.48 Undisclosed
CymitQuimica Compound Quinazolin-4-one Piperidin-4-ylmethyl (no thiazole) ~350–370† Discontinued
6-Fluoro-benzo[d]isoxazole Benzo[d]isoxazole Piperidin-4-yl, fluoro ~300–320† Antipsychotic
4H-Chromen-4-One Derivative Chromen-4-one 3,4-Dimethoxyphenyl ~300–320† Antiproliferative

*Calculated based on molecular formula similarity to BB56170.
†Estimated range due to incomplete data.

Key Research Findings

  • Thiazole vs. Thiadiazole : The target compound’s 2-methylthiazole group may offer better steric compatibility with KSP’s ATP-binding pocket compared to BB56170’s bulkier thiadiazole .
  • Piperidine Role: The piperidinylmethyl group enhances solubility and membrane permeability, though its absence in auranomides may explain their lower bioavailability .
  • Methoxy Positioning: The 7-methoxy group in quinazolinones is critical for intercalating with DNA or enzyme active sites, a feature shared with chromen-4-one derivatives but optimized in the target compound .

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